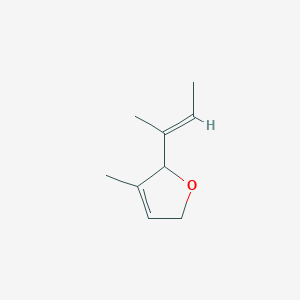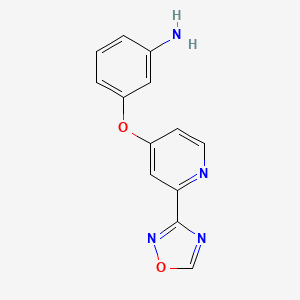
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and linked to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of amidoximes with carboxylic acid derivatives under basic conditions, such as using sodium hydroxide in dimethyl sulfoxide at ambient temperature.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the aniline moiety: The final step involves the nucleophilic aromatic substitution of the pyridine-oxadiazole intermediate with aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
Oxidation: Nitro- or nitroso-substituted derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Biological Studies: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar structure but with different substitution patterns.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms and substitution patterns.
Pyridine-oxadiazole hybrids: Compounds with similar core structures but different functional groups attached to the pyridine or oxadiazole rings.
Uniqueness
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is unique due to its specific combination of the 1,2,4-oxadiazole ring with a pyridine and aniline moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
943632-46-0 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C13H10N4O2/c14-9-2-1-3-10(6-9)19-11-4-5-15-12(7-11)13-16-8-18-17-13/h1-8H,14H2 |
InChI Key |
LWBCPWDLJLQIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

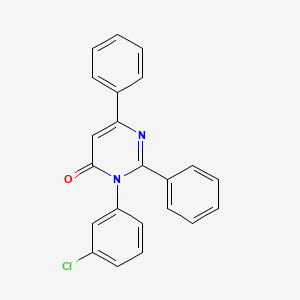
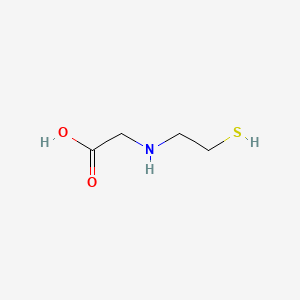
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
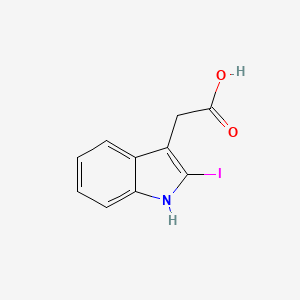
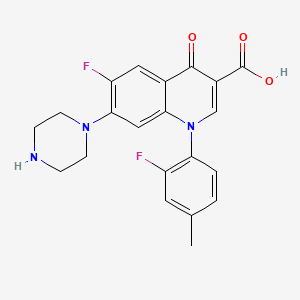
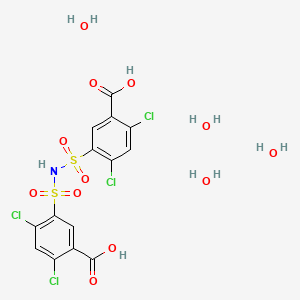
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
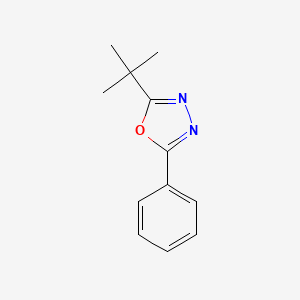
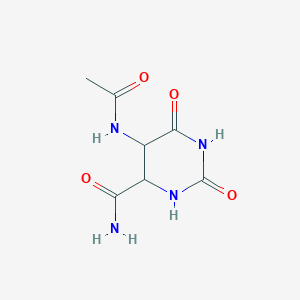
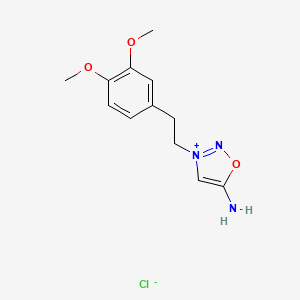
![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
